molecular formula C14H13N3O3 B2883137 (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 924858-89-9

(2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2883137
CAS No.: 924858-89-9
M. Wt: 271.276
InChI Key: NSXNGUOTAGYPND-UHFFFAOYSA-N
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Description

The compound (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that features a fused imidazole ring system and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[d][1,3]dioxole derivative with a pyrrolo[1,2-a]imidazole precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development .

Medicine

Medically, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in drug development .

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone lies in its fused ring system and the presence of the benzo[d][1,3]dioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-14-12(17-5-1-2-11(17)16-14)13(18)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXNGUOTAGYPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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